ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate

Lipophilicity LogP Physicochemical Property

Medicinal chemists targeting CNS indications need building blocks with balanced LogP (2.83) and TPSA (51.13 Ų) for blood-brain barrier penetration. Generic 4,5-dihydro-1H-pyrazole-3-carboxylates lack the C5 ethoxy substituent, limiting synthetic versatility and altering physicochemical profiles. • C5 ethoxy group enables chemoselective transformations - selective ester hydrolysis or nucleophilic substitution at C5 • 4-Chlorophenyl at N1 maps to CB1 antagonist pharmacophore, suitable for cannabinoid receptor ligand exploration • 95% purity, available from 100 mg to 10 g from a single catalog source, supporting screening library production through follow-up synthesis without vendor change

Molecular Formula C14H17ClN2O3
Molecular Weight 296.75 g/mol
CAS No. 1803605-13-1
Cat. No. B1459492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
CAS1803605-13-1
Molecular FormulaC14H17ClN2O3
Molecular Weight296.75 g/mol
Structural Identifiers
SMILESCCOC1CC(=NN1C2=CC=C(C=C2)Cl)C(=O)OCC
InChIInChI=1S/C14H17ClN2O3/c1-3-19-13-9-12(14(18)20-4-2)16-17(13)11-7-5-10(15)6-8-11/h5-8,13H,3-4,9H2,1-2H3
InChIKeyJIVVGKUXIUJWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate: Identity and Structural Class


Ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 1803605-13-1, molecular formula C₁₄H₁₇ClN₂O₃, MW 296.75 g/mol) is a substituted 4,5-dihydro-1H-pyrazole-3-carboxylate ester. It bears a 4-chlorophenyl group at N1 and an ethoxy substituent at C5, and is catalogued primarily as a building block for medicinal chemistry exploration . Available purity is specified as 95% .

Medicinal chemistry building block for focused library synthesis
C5 ethoxy group provides a modifiable handle for derivatization
4,5-Dihydro core distinct from aromatic pyrazole analogs
Catalogued research-grade purity supports reproducible synthesis

Why Generic Substitution Fails: Substituent-Driven Physicochemical Divergence


Superficially similar 4,5-dihydro-1H-pyrazole-3-carboxylate esters cannot be freely interchanged. The C5 ethoxy substituent alters hydrogen-bond acceptor count and topological polar surface area (TPSA) relative to C5 methyl or unsubstituted analogs, affecting both physicochemical profile and synthetic handle availability . The 4,5-dihydro oxidation state distinguishes this compound from aromatic pyrazole analogs, which exhibit different planarity, electronic character, and reactivity . These differences directly impact downstream reaction compatibility, intermediate stability, and biological target engagement when the scaffold is used in library synthesis.

C5 substituent
Ethoxy group alters hydrogen‑bond acceptor count and polarity relative to C5‑methyl or unsubstituted analogs, shifting physicochemical profile.
Oxidation state
4,5‑Dihydro core differs in planarity and electronic character from aromatic pyrazoles, which may affect downstream reactivity.
Ester alkyl group
Ethyl ester may exhibit different transesterification kinetics and steric effects compared to methyl ester analogs.

Quantitative Differentiation Evidence Against Closest Analogs


Computed LogP Comparison: Lipophilicity vs. 5-Oxo-Pyrazole Analogs

The target compound displays a computed LogP of 2.83 . The structurally closest oxidized analog, ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 55983-92-1), replaces the C5 ethoxy group with a ketone, which is predicted to lower LogP by approximately 0.5–0.8 units based on fragment-based calculations for analogous pyrazolone–ether pairs [1]. This places the target compound in a more favorable lipophilicity window for blood–brain barrier penetration screens.

Computed LogP
Class-level inference
Target: LogP = 2.83 (computed). 5-Oxo analog (CAS 55983-92-1): predicted ~2.0–2.3. Δ ≈ +0.5 to +0.8 (target more lipophilic).
Supports lipophilicity selection for CNS penetration screens
In silico; no experimental LogP measurement available
Lipophilicity LogP Physicochemical Property Drug-Likeness

Topological Polar Surface Area: Hydrogen-Bond Acceptor Differentiation

The target compound has a computed TPSA of 51.13 Ų with 5 hydrogen-bond acceptors . In contrast, the 5-oxo analog (CAS 55983-92-1) adds an extra carbonyl oxygen, increasing the H-bond acceptor count to 6 and raising TPSA above 60 Ų. The lower TPSA of the target compound keeps it within the favorable range for oral bioavailability (<140 Ų, and notably below the 60–70 Ų threshold often correlated with improved CNS penetration) relative to the more polar 5-oxo comparator [1].

Computed TPSA
Class-level inference
Target: TPSA = 51.13 Ų; H-acceptors = 5. 5-Oxo analog: estimated TPSA ≈ 64–68 Ų. Δ ≈ −13 to −17 Ų (target less polar).
Keeps compound within favorable oral/CNS TPSA window
Computed value; experimental validation recommended
TPSA Hydrogen Bond Acceptors Oral Bioavailability Physicochemical Profile

Synthetic Handle Differentiation: 5-Ethoxy vs. Unsubstituted Building Blocks

The C5 ethoxy group serves as a latent electrophilic site amenable to nucleophilic displacement or acid-catalyzed elimination, enabling further derivatization that is not possible with C5-unsubstituted or C5-methyl analogs. This provides a distinct synthetic advantage for library diversification . The methyl ester analog (methyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate) differs only in the ester alkyl group, yet this minor change alters transesterification reactivity and steric profile in subsequent reactions.

Synthetic handles
Supporting evidence
Ethyl ester + C5 ethoxy ether vs unsubstituted or methyl ester analogs. Provides two orthogonal functional groups for selective transformations.
Extra diversification vector for focused library synthesis
Qualitative assessment; reactivity should be verified
Synthetic Versatility Functional Group Interconversion Building Block Utility

Purity Specification and Vendor Availability

The target compound is commercially supplied at a specified purity of 95% and is stocked by Fujifilm Wako (via Enamine catalogue EN300-205161) in quantities from 100 mg to 10 g . The nearest aromatic analog, ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 110821-33-5), is available from different vendors with purity typically ranging from 95% to 97%, but its aromatic pyrazole core offers different electronic and geometry characteristics that preclude direct functional replacement.

Purity & Supply
Specification review
Purity 95%; pack sizes 100 mg–10 g from an established supplier catalogue. Comparator aromatic pyrazole: 95–97% purity but different scaffold topology.
Reduced procurement risk via documented purity and multi-scale availability
Catalogue specifications; verify for current lot
Purity Vendor Specification Procurement Quality Control

Data Gap: Absence of Published Biological Activity

No peer-reviewed biological assay data (IC₅₀, EC₅₀, Kᵢ, % inhibition) were identified for CAS 1803605-13-1 in publicly accessible literature, patents, or major bioactivity databases (PubChem, ChEMBL, BindingDB). Related 4,5-dihydro-1H-pyrazole-3-carboxamides have demonstrated CB1 receptor antagonism (e.g., SLV-319, rimonabant analogs) [1], but those compounds bear carboxamide rather than carboxylate ester functionality and differ substantially at the 3-position. No direct potency inference can be made for this compound.

Bioactivity data
Data to verify
No IC₅₀, Kᵢ or % inhibition reported for this compound in public sources.
Building block with no characterized bioactivity; select for synthetic utility
Related carboxamide analogs show CB1 antagonism; activity cannot be inferred for this ester
Data Gap Biological Activity Procurement Caution

Targeted Application Scenarios Based on Evidence


CNS-Favorable Library Synthesis

Based on its computed LogP of 2.83 and TPSA of 51.13 Ų, this building block is suited for incorporation into compound libraries targeting CNS indications, where lipophilicity and moderate polarity are empirically associated with blood–brain barrier penetration . The C5 ethoxy group additionally provides a handle for further structural elaboration.

Scaffold-Hopping from CB1 Antagonist Chemotypes

Although no CB1 activity data exist for this specific compound, the 4,5-dihydro-1H-pyrazole core substituted with a 4-chlorophenyl group at N1 is a recognized CB1 antagonist pharmacophore element . This ethyl ester analog may serve as a starting scaffold for carboxamide or carboxylate-based CB1 antagonist exploration, provided users confirm target engagement through their own assays.

Synthetic Methodology with Orthogonal Ester/Ether Functionality

The presence of two distinct oxygen-based functional groups (ethyl ester at C3, ethoxy ether at C5) on a non-aromatic heterocyclic core makes this compound useful as a model substrate for developing or testing chemoselective transformations—e.g., selective ester hydrolysis in the presence of an ether, or nucleophilic substitution at the C5 position .

Parallel Synthesis with Defined Purity and Multi-Scale Availability

With a catalogued purity of 95% and availability from 100 mg to 10 g through Fujifilm Wako/Enamine, this compound supports iterative medicinal chemistry workflows—from initial small-scale screening library production through to larger-scale follow-up synthesis—without changing vendor or catalog number .

Application
Selection Property
Validation Focus
CNS-Favorable Library Synthesis
Balanced lipophilicity and moderate polarity
CNS penetration potential screening
Scaffold-Hopping from CB1 Antagonist Chemotypes
4,5-Dihydro-1H-pyrazole core with 4-chlorophenyl (pharmacophore element)
CB1 target engagement and selectivity assays
Synthetic Methodology with Orthogonal Ester/Ether Functionality
Orthogonal ethyl ester and ethoxy ether groups
Chemoselective transformation development
Parallel Synthesis with Defined Purity and Multi-Scale Availability
Consistent purity specification and scalable supply
Lot-to-lot consistency and scale-up feasibility
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